molecular formula C10H9BrF2O2 B8560842 Ethyl 4-(bromomethyl)-2,5-difluorobenzoate

Ethyl 4-(bromomethyl)-2,5-difluorobenzoate

Cat. No.: B8560842
M. Wt: 279.08 g/mol
InChI Key: QUEZJJNTMINXGF-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)-2,5-difluorobenzoate is a useful research compound. Its molecular formula is C10H9BrF2O2 and its molecular weight is 279.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2,5-difluorobenzoate

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)7-4-8(12)6(5-11)3-9(7)13/h3-4H,2,5H2,1H3

InChI Key

QUEZJJNTMINXGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)F)CBr)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2,5-difluoro-4-methylbenzoate (Preparation 18, 4.674 g, 23.35 mmol) in 1,2-dichloroethane (70 mL) were added N-bromosuccinimide (4.57 g, 25.68 mmol) and benzoyl peroxide (56 mg, 0.23 mmol) and the mixture was heated to 70° C. for 2 days. The reaction mixture was allowed to cool, quenched with saturated aqueous sodium thiosulfate (20 mL) and diluted with water (50 mL). The organic layer was separated and the aqueous layer extracted with DCM (2×80 mL). The combined organics were washed with saturated aqueous sodium hydrogen carbonate, followed by brine, then filtered through a phase separator and concentrated in vacuo. The resulting yellow oil was redissolved in EtOAc (70 mL), and N,N-diisopropylethylamine (4.04 mL, 23.35 mmol) was added. The mixture was cooled to 0° C., and diethyl phosphate (2.29 mL, 23.35 mmol) was added. After stirring at 0° C. for 90 minutes, LCMS indicated complete conversion of the dibromomethyl impurity to the desired mono-bromomethyl product. The reaction was quenched at 0° C. with water (70 mL), followed by aqueous hydrochloric acid (2N, 10 mL). The organic layer was separated, washed with brine (100 mL), dried over sodium sulfate and concentrated in vacuo to yield a yellow residue. The residue was purified by silica gel chromatography eluting with 0 to 3% EtOAc in heptane to afford the title compound as a clear oil (5.78 g, 89%):
Quantity
4.674 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step Two
Quantity
2.29 mL
Type
reactant
Reaction Step Three
[Compound]
Name
dibromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mono-bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2,5-difluoro-4-methylbenzoate (Preparation 12, 450 mg, 2.25 mmol) in dichloroethane (10 mL) was added N-bromosuccinimide (520 mg, 2.92 mmol) followed by benzoyl peroxide (54 mg, 0.025 mmol). The reaction was heated at 70° C. for 5 hours then benzoyl peroxide (54 mg, 0.025 mmol) followed by N-bromosuccinimide were added. The reaction was heated at 70° C. for 3 days, then an aqueous solution of sodium thiosulfate (10 mL) and water (30 mL) were added. The organic phase was extracted with dichloromethane (3×20 mL) and the combined organic phases were washed with brine (20 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford a light yellow oil. The oil was dissolved in ethyl acetate (7 mL) and N,N-diisopropylethylamine (0.39 mL, 2.25 mmol) was added. The solution was cooled to 0° C. in an ice bath and diethyl phosphate (2.25 mmol, 0.22 mL) was added dropwise. The reaction was stirred at 0° C. for 2 hours before the addition of an aqueous solution of hydrochloric acid (2M, 3 mL). The organic phase was extracted with ethyl acetate (3×10 mL), and the combined organic phases were washed with brine (20 mL), dried over magnesium sulfate, filtered and the solvent removed in vacuo. The crude compound was purified by silica gel column chromatography eluting with heptane:ethyl acetate (gradient from 98:2 to 80:20) to afford the title compound as a colourless oil (455 mg, 75%).
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
54 mg
Type
reactant
Reaction Step Three
Quantity
54 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0.39 mL
Type
reactant
Reaction Step Seven
Quantity
0.22 mL
Type
reactant
Reaction Step Eight
Quantity
3 mL
Type
reactant
Reaction Step Nine
Yield
75%

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